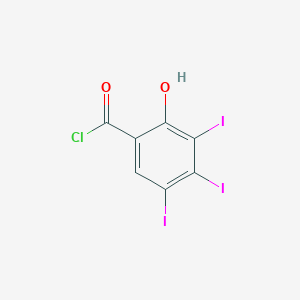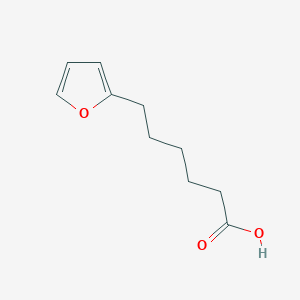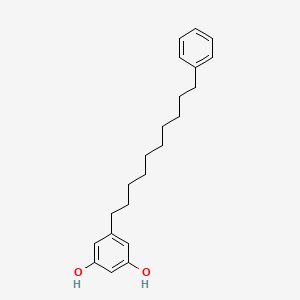
5-(10-Phenyldecyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(10-Phenyldecyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a long phenyldecyl chain. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
準備方法
The synthesis of 5-(10-Phenyldecyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the phenyldecyl chain and hydroxyl groups. Common reagents used in these reactions include bromine cations and various bases . Industrial production methods may involve the reduction of diketones or the dihydroxylation of alkenes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
化学反応の分析
5-(10-Phenyldecyl)benzene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
科学的研究の応用
5-(10-Phenyldecyl)benzene-1,3-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials
作用機序
The mechanism of action of 5-(10-Phenyldecyl)benzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s long phenyldecyl chain also contributes to its hydrophobic interactions with lipid membranes and other hydrophobic environments .
類似化合物との比較
5-(10-Phenyldecyl)benzene-1,3-diol can be compared with other dihydroxybenzenes such as catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (benzene-1,4-diol).
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
特性
CAS番号 |
76261-20-6 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
5-(10-phenyldecyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H30O2/c23-21-16-20(17-22(24)18-21)15-9-6-4-2-1-3-5-8-12-19-13-10-7-11-14-19/h7,10-11,13-14,16-18,23-24H,1-6,8-9,12,15H2 |
InChIキー |
DOAKROJPUDWPEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


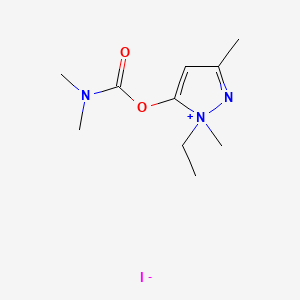

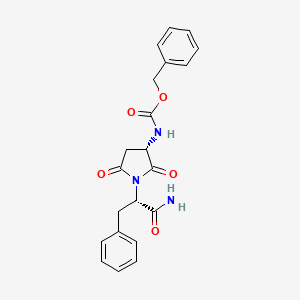
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
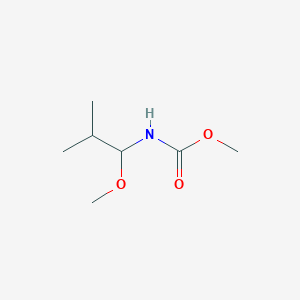

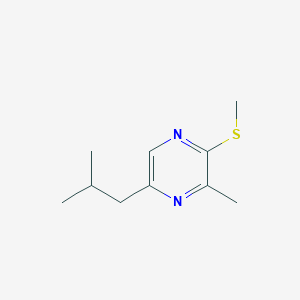
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

